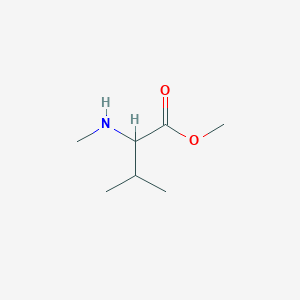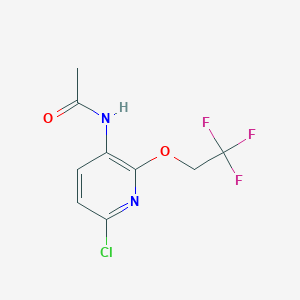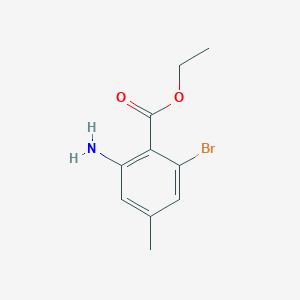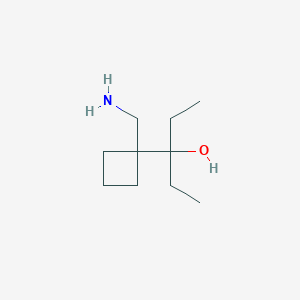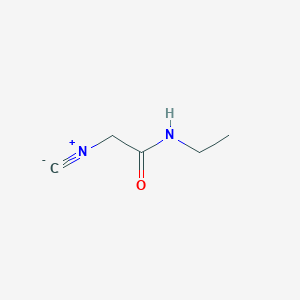
N-Ethyl-2-isocyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-isocyanoacetamide is an organic compound with the molecular formula C5H8N2O It is a derivative of isocyanides, which are known for their unique reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-isocyanoacetamide typically involves the reaction of ethylamine with ethyl cyanoacetate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the isocyano group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-isocyanoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Ethyl-2-isocyanoacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-2-isocyanoacetamide involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl isocyanoacetate: Similar in structure but with an ester group instead of an amide group.
N,N-Dimethyl-2-isocyanoacetamide: Contains two methyl groups instead of an ethyl group.
Methyl isocyanoacetate: Similar to ethyl isocyanoacetate but with a methyl group .
Uniqueness
N-Ethyl-2-isocyanoacetamide is unique due to its specific reactivity profile and the presence of both an isocyano and an amide group. This combination allows for a broader range of chemical transformations compared to its analogs, making it particularly useful in the synthesis of complex molecules .
Properties
CAS No. |
89099-06-9 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N-ethyl-2-isocyanoacetamide |
InChI |
InChI=1S/C5H8N2O/c1-3-7-5(8)4-6-2/h3-4H2,1H3,(H,7,8) |
InChI Key |
ZIFHDIDREGALEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


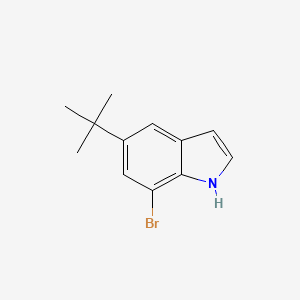

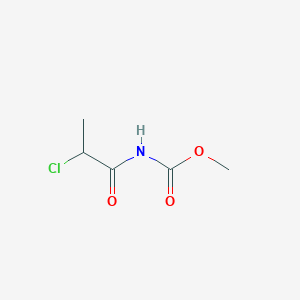
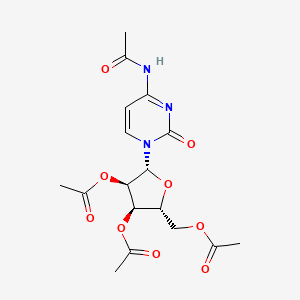
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
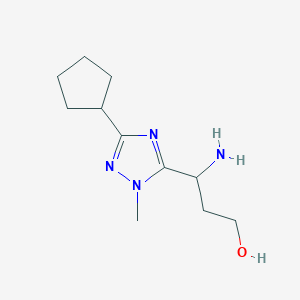
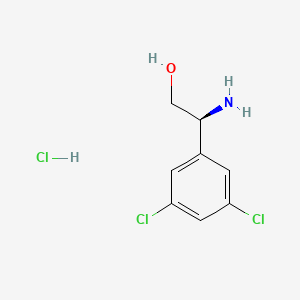
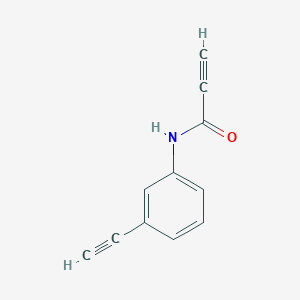
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)

